Bis(5-phenylpentyl) benzene-1,2-dicarboxylate
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Overview
Description
Bis(5-phenylpentyl) benzene-1,2-dicarboxylate is a chemical compound known for its unique structural properties and potential applications in various fields It is an ester derivative of benzene-1,2-dicarboxylic acid, where the esterifying groups are 5-phenylpentyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-phenylpentyl) benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid with 5-phenylpentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality ester. The process may also include purification steps such as distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bis(5-phenylpentyl) benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of benzene-1,2-dicarboxylic acid derivatives.
Reduction: Formation of benzene-1,2-dicarbinol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Bis(5-phenylpentyl) benzene-1,2-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of plasticizers, coatings, and other materials due to its flexibility and stability.
Mechanism of Action
The mechanism of action of Bis(5-phenylpentyl) benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in various biochemical processes. The phenyl groups may interact with aromatic receptors or enzymes, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Diisodecyl phthalate: A commonly used plasticizer with similar ester groups but different alkyl chains.
Dioctyl terephthalate: Another plasticizer with similar applications but different structural properties.
Uniqueness
Bis(5-phenylpentyl) benzene-1,2-dicarboxylate is unique due to its specific esterifying groups, which confer distinct physical and chemical properties. Its phenylpentyl chains provide enhanced flexibility and stability compared to other similar compounds, making it suitable for specialized applications in material science and industry.
Properties
CAS No. |
63863-41-2 |
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Molecular Formula |
C30H34O4 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
bis(5-phenylpentyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C30H34O4/c31-29(33-23-13-3-9-19-25-15-5-1-6-16-25)27-21-11-12-22-28(27)30(32)34-24-14-4-10-20-26-17-7-2-8-18-26/h1-2,5-8,11-12,15-18,21-22H,3-4,9-10,13-14,19-20,23-24H2 |
InChI Key |
HBIGWBXJOYRCDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCOC(=O)C2=CC=CC=C2C(=O)OCCCCCC3=CC=CC=C3 |
Origin of Product |
United States |
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